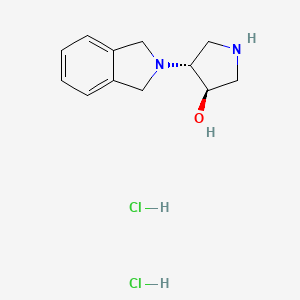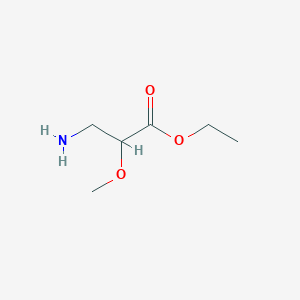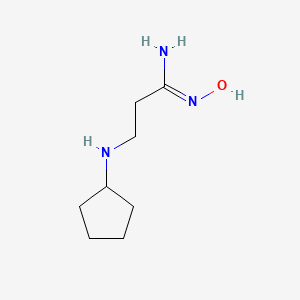![molecular formula C7H5NOS B15326662 Thieno[2,3-C]pyridin-3-OL](/img/structure/B15326662.png)
Thieno[2,3-C]pyridin-3-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thieno[2,3-C]pyridin-3-OL is a heterocyclic compound that features a fused ring system combining a thiophene ring and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Thieno[2,3-C]pyridin-3-OL typically involves the cyclization of thiophene derivatives with appropriate pyridine precursors. One common method includes the reaction of 3-amino-thiophene-2-carboxamides with formic acid or triethyl orthoformate to yield thieno[2,3-C]pyridin-4-ones, which can then be further modified to obtain this compound .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions: Thieno[2,3-C]pyridin-3-OL undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive sites on the thiophene and pyridine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce this compound to its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can be carried out using reagents such as halogens, alkyl halides, or amines, resulting in various substituted derivatives
Major Products: The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thieno[2,3-C]pyridines .
Applications De Recherche Scientifique
Thieno[2,3-C]pyridin-3-OL has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Thieno[2,3-C]pyridin-3-OL involves its interaction with specific molecular targets, such as kinases and other proteins. The compound acts as an ATP-mimetic inhibitor, binding to the ATP-binding site of kinases and preventing their activation. This inhibition disrupts key signaling pathways involved in cell proliferation, inflammation, and other biological processes .
Comparaison Avec Des Composés Similaires
Thieno[2,3-B]pyridine: Another fused heterocyclic compound with similar biological activities but differing in the position of the thiophene ring fusion.
Thieno[3,2-D]pyrimidine: Known for its anticancer properties and structural similarity to purines.
Thieno[3,4-B]pyridine: Exhibits diverse biological activities, including antimicrobial and anti-inflammatory effects.
Uniqueness: Thieno[2,3-C]pyridin-3-OL is unique due to its specific ring fusion pattern, which imparts distinct electronic and steric properties. These properties contribute to its selective binding to molecular targets and its potential as a lead compound in drug discovery .
Propriétés
Formule moléculaire |
C7H5NOS |
|---|---|
Poids moléculaire |
151.19 g/mol |
Nom IUPAC |
thieno[2,3-c]pyridin-3-ol |
InChI |
InChI=1S/C7H5NOS/c9-6-4-10-7-3-8-2-1-5(6)7/h1-4,9H |
Clé InChI |
RSGNYRKJSBEXJX-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC2=C1C(=CS2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(1R,4S,5S)-5-{[(tert-butoxy)carbonyl]amino}bicyclo[2.1.0]pentane-5-carboxylic acid](/img/structure/B15326623.png)

![3-[Ethyl(methanesulfonyl)amino]benzoic acid](/img/structure/B15326641.png)


![[(2R,3S)-2-(1H-pyrazol-4-yl)oxolan-3-yl]methanamine;dihydrochloride](/img/structure/B15326668.png)

![2-Oxabicyclo[2.2.1]heptan-4-ylmethanamine](/img/structure/B15326697.png)
